3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid
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Description
The compound “3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid” is a type of organic compound . It has a molecular weight of 241.27 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11NO4S . The InChI code is 1S/C10H11NO4S/c12-10(13)7-2-1-3-9(6-7)16(14,15)11-8-4-5-8/h1-3,6,8,11H,4-5H2,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, sulfonic acids, which are related to sulfamoyl compounds, are known to be highly reactive. They react vigorously with water and can cause skin burns .Physical and Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It has a predicted melting point of 170.30°C and a boiling point of approximately 465.9°C at 760 mmHg . The predicted density is approximately 1.5 g/cm^3 , and the refractive index is predicted to be n20D 1.64 .Safety and Hazards
The compound “3-[(cyclopropylamino)sulfonyl]-5-quinolin-5-ylbenzoic acid” is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
3-(cyclopropylsulfamoyl)-5-quinolin-5-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c22-19(23)13-9-12(10-15(11-13)26(24,25)21-14-6-7-14)16-3-1-5-18-17(16)4-2-8-20-18/h1-5,8-11,14,21H,6-7H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOQEQWTDWIETG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=C4C=CC=NC4=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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